8-Acetyl-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one
Overview
Description
The compound is a benzoxazine derivative. Benzoxazines are a type of heterocyclic compound that contain a benzene ring fused to an oxazine ring. They are known for their wide range of applications in the field of materials science and medicinal chemistry .
Molecular Structure Analysis
The molecular structure of benzoxazines generally consists of a benzene ring fused to an oxazine ring. The oxazine ring contains one oxygen atom and one nitrogen atom .Chemical Reactions Analysis
Benzoxazines are known to undergo ring-opening polymerization at elevated temperatures to form polybenzoxazines, a class of high-performance thermosetting resins . They can also undergo various other reactions depending on the functional groups present .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For benzoxazines, these properties can vary widely depending on the substituents on the benzene and oxazine rings .Scientific Research Applications
Potential Diuretic Agents
- Benzoxazine-fused triazoles, related to the compound , have been explored for their potential as diuretic agents. The crystal structures of these compounds have been analyzed, providing insights into their potential medical applications (Ravikumar et al., 2012).
Antimicrobial Activity
- Derivatives of benzo[b][1,4]oxazin-3(4H)-one have been synthesized and tested for antimicrobial activity. These compounds, especially those with fluorine atoms, showed potency against Gram-positive and Gram-negative microorganisms (Fang et al., 2011).
Synthetic Methodologies
- Innovative synthetic methods for creating derivatives of benzo[b][1,4]oxazin-3(4H)-one have been developed. These methods are crucial for exploring the chemical properties and potential applications of these compounds (Buttke et al., 1993).
Biological Evaluation of Chiral Derivatives
- Chiral N-Benzyl-2-methyl-2H-benzo[b][1,4]oxazin/thiazin-3(4H)-ones have been synthesized and evaluated for their biological activity. These compounds showed inhibition against Gram-positive bacteria and fungi (Meng et al., 2013).
Chemoenzymatic Asymmetric Synthesis
- A chemoenzymatic strategy was developed for the asymmetric synthesis of 3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazines, which are key precursors in the synthesis of antimicrobial agents like Levofloxacin (López-Iglesias et al., 2015).
Allelochemicals from Gramineae
- Benzoxazinones, including derivatives of benzo[b][1,4]oxazin-3(4H)-one, have been isolated from plants in the Poaceae family. These compounds have shown a range of biological properties such as phytotoxic, antimicrobial, and insecticidal (Macias et al., 2006).
Antimicrobial Agents from Triazole-Functionalized Derivatives
- Substituted triazole functionalized 2H-benzo[b][1,4]oxazin-3(4H)-ones were synthesized and demonstrated promising antimicrobial properties. Molecular docking studies supported their potential as antimicrobial agents (Bollu et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
8-acetyl-5-phenylmethoxy-4H-1,4-benzoxazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-11(19)13-7-8-14(16-17(13)22-10-15(20)18-16)21-9-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSBVRUAVDKXSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C(=C(C=C1)OCC3=CC=CC=C3)NC(=O)CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728576 | |
Record name | 8-Acetyl-5-(benzyloxy)-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1035229-32-3 | |
Record name | 8-Acetyl-5-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1035229-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Acetyl-5-(benzyloxy)-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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